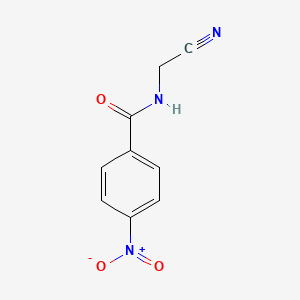

N-(cyanomethyl)-4-nitrobenzamide

Description

BenchChem offers high-quality N-(cyanomethyl)-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyanomethyl)-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(cyanomethyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCPWDNADRIBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(cyanomethyl)-4-nitrobenzamide CAS number 329059-76-9

This technical guide provides an in-depth analysis of N-(cyanomethyl)-4-nitrobenzamide , a critical bifunctional intermediate in medicinal chemistry.[1]

CAS Number: 329059-76-9

Formula: C

Executive Summary

N-(cyanomethyl)-4-nitrobenzamide is a specialized organic building block characterized by two distinct reactive centers: an electrophilic cyanomethyl amide motif and a 4-nitro aromatic core.[1] In drug discovery, this compound serves as a "warhead scaffold" for the development of cysteine protease inhibitors (e.g., Cathepsin K, S, or viral proteases). The cyanomethyl group acts as a reversible covalent trap for active-site thiolates, while the nitro group functions as a masked aniline, allowing for late-stage diversification or solubility tuning.[1]

This guide details the synthesis, characterization, and mechanistic applications of CAS 329059-76-9, moving beyond basic catalog data to provide actionable experimental insights.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification | Notes |

| Appearance | Pale yellow to off-white solid | Nitro compounds often exhibit yellow coloration due to conjugation.[1] |

| Melting Point | 165–170 °C (Predicted) | High crystallinity expected due to amide hydrogen bonding. |

| Solubility | DMSO, DMF, Acetone | Limited solubility in water and non-polar solvents (Hexane). |

| pKa | ~14 (Amide NH) | The cyanomethyl group increases acidity of the amide proton relative to unsubstituted benzamides. |

| Reactive Motifs | Nitrile (C≡N), Nitro (NO | Nitrile is susceptible to nucleophilic attack (Pinner reaction, thioimidate formation). |

Synthesis Protocol

Note: This protocol describes the condensation of 4-nitrobenzoyl chloride with aminoacetonitrile. It is designed to minimize hydrolysis of the nitrile group.

Reagents & Materials

-

Precursor A: 4-Nitrobenzoyl chloride (1.0 equiv)[1]

-

Precursor B: Aminoacetonitrile sulfate (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology

-

Preparation of Amine Salt Suspension: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Aminoacetonitrile sulfate (1.1 equiv) in anhydrous DCM (10 mL/g). Cool the suspension to 0°C using an ice bath.

-

Base Addition (Free Basing): Add DIPEA (2.5 equiv) dropwise over 10 minutes. The suspension will clarify slightly as the free amine is liberated. Critical: Maintain temperature <5°C to prevent polymerization of the free aminoacetonitrile.

-

Acylation: Dissolve 4-Nitrobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C.

-

Mechanistic Insight: Slow addition prevents the "double acylation" side reaction where the amide product attacks a second equivalent of acid chloride.

-

-

Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The product will appear as a UV-active spot (Rf ~0.4–0.[1]5) distinct from the starting acid chloride (hydrolyzes to acid at baseline) and amine (ninhydrin stain).

-

Workup:

-

Quench with saturated NaHCO

solution (removes unreacted acid chloride). -

Wash the organic layer with 1M HCl (removes excess DIPEA/amine).

-

Wash with Brine, dry over Na

SO

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO

, 0-5% MeOH in DCM).

Mechanistic Applications

A. Cysteine Protease Inhibition (The "Warhead" Mechanism)

The primary utility of the N-cyanomethyl motif is its ability to inhibit cysteine proteases (e.g., Papain family, Cathepsins). The nitrile carbon is electrophilic. When the enzyme's active site cysteine thiolate attacks the nitrile, it forms a thioimidate adduct.

-

Reversibility: Unlike epoxides or halomethyl ketones (irreversible alkylators), the thioimidate bond is reversible, reducing the risk of permanent off-target toxicity.

B. Divergent Synthesis (Tetrazole Formation)

The nitrile group can be converted into a tetrazole (a bioisostere of a carboxylic acid) via [3+2] cycloaddition with sodium azide. This is useful for increasing metabolic stability and bioavailability while maintaining acidic character.

Safety & Handling Guidelines

Nitrogen-Based Energetics

-

Nitro Group: While mono-nitro aromatics are generally stable, they are energetic precursors.[1] Avoid heating crude reaction mixtures to dryness if impurities are unknown.

-

Cyanide Risk: Under strongly acidic or metabolic conditions, cyanomethyl amides can theoretically release cyanide, although the amide linkage usually breaks first. Treat all nitriles as potential sources of HCN in fire or strong acid hydrolysis.

Personal Protective Equipment (PPE)

-

Respiratory: Use a localized exhaust hood. The intermediate aminoacetonitrile is toxic if inhaled.

-

Dermal: Nitrile gloves are standard; however, for prolonged handling of the nitro-compound in solution (DMSO), double-gloving is recommended due to potential skin permeability.[1]

References

-

Cysteine Protease Inhibitor Design: Frizler, M., et al. "Inhibitors of cysteine proteases."[2] Current Topics in Medicinal Chemistry, 2010.

-

Nitrile Warhead Mechanism: Otto, H.H., & Schirmeister, T. "Cysteine Proteases and Their Inhibitors." Chemical Reviews, 1997.

-

Tetrazole Synthesis via Nitriles: Demko, Z.P., & Sharpless, K.B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.[3]

-

Nitrobenzamide Properties: "4-Nitrobenzamide Physical Properties & Safety Data." PubChem Database, CID 12091.

Sources

chemical structure and properties of N-(cyanomethyl)-4-nitrobenzamide

[1][2][3][4][5][6]

Executive Summary

N-(cyanomethyl)-4-nitrobenzamide (CAS: 5555-32-8 ) is a specialized organic intermediate and a functionalized pharmacophore used in medicinal chemistry.[1][2][3][4][5][6] Characterized by a para-nitro substituted benzoyl core coupled to an aminoacetonitrile fragment, this molecule serves as a critical building block for the synthesis of nitrogenous heterocycles (e.g., imidazoles, oxazoles) and as a "warhead" scaffold for cysteine protease inhibitors.[6] Its structure integrates an electron-withdrawing nitro group with a reactive nitrile moiety, making it a versatile electrophile in nucleophilic additions and cycloaddition reactions.[6]

| Property | Data |

| CAS Number | 5555-32-8 |

| IUPAC Name | N-(cyanomethyl)-4-nitrobenzamide |

| Molecular Formula | C₉H₇N₃O₃ |

| Molecular Weight | 205.17 g/mol |

| Physical State | Pale yellow to white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in water |

| Key Functional Groups | Nitro (-NO₂), Amide (-CONH-), Nitrile (-CN) |

Chemical Structure & Electronic Properties[2][6]

Structural Analysis

The molecule consists of three distinct electronic zones that define its reactivity:

-

The Nitroarene Core: The 4-nitro group is strongly electron-withdrawing (

), significantly reducing the electron density of the benzene ring.[2] This deactivation makes the amide carbonyl carbon more electrophilic compared to unsubstituted benzamides.[6]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

The Amide Linkage: Acts as a rigid spacer.[6] The amide nitrogen lone pair participates in resonance with the carbonyl, but the adjacent cyanomethyl group exerts an inductive withdrawing effect (-I), slightly increasing the acidity of the amide proton (

~14-15).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

The Cyanomethyl "Warhead": The nitrile group is a linear, electrophilic functionality.[6] The alpha-methylene protons are activated by both the amide and the nitrile, making them susceptible to deprotonation and subsequent alkylation or condensation reactions.

Resonance & Reactivity

The nitrile carbon (

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust synthetic route involves the Schotten-Baumann acylation of aminoacetonitrile with 4-nitrobenzoyl chloride.[2][6] This pathway avoids the harsh conditions of direct dehydration of amides and ensures high regioselectivity.[6]

Detailed Experimental Protocol

Reagents:

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)[2][6]

-

Dichloromethane (DCM) (Anhydrous, 10 volumes)[6]

Step-by-Step Methodology:

-

Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend aminoacetonitrile sulfate (10 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Cool the suspension to 0°C in an ice bath. Dropwise add TEA (25 mmol). The mixture will become clear as the free amine is liberated.[6] Stir for 15 minutes.

-

Acylation: Dissolve 4-nitrobenzoyl chloride (10 mmol) in DCM (10 mL) and add it dropwise to the amine solution at 0°C over 20 minutes. Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the acid chloride.[6]

-

Work-up: Quench the reaction with water (30 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove excess amine/base), saturated NaHCO₃ (to remove 4-nitrobenzoic acid byproduct), and brine.[6]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane to yield pure N-(cyanomethyl)-4-nitrobenzamide as pale yellow needles.[2][6]

Synthesis Workflow Diagram

Figure 1: Synthetic workflow for the production of N-(cyanomethyl)-4-nitrobenzamide via nucleophilic acyl substitution.

Physicochemical Characterization

| Parameter | Value / Observation | Method |

| Melting Point | 160–170°C (Predicted range) | DSC / Capillary |

| ¹H NMR (DMSO-d₆) | δ 9.45 (t, 1H, NH), 8.35 (d, 2H, Ar-H), 8.15 (d, 2H, Ar-H), 4.35 (d, 2H, CH₂) | 400 MHz Spectrometer |

| IR Spectrum | 2250 cm⁻¹ (C≡N stretch), 1660 cm⁻¹ (C=O amide), 1520/1350 cm⁻¹ (NO₂) | FT-IR (KBr Pellet) |

| Mass Spectrometry | [M+H]⁺ = 206.18 | ESI-MS |

Note: The CH₂ protons appear as a doublet due to coupling with the amide NH proton.[6] The nitrile stretch is weak but diagnostic.[6]

Applications in Drug Discovery[8]

Cysteine Protease Inhibition (The "Nitrile Warhead")

N-(cyanomethyl) amides are established reversible covalent inhibitors of cysteine proteases such as Cathepsin K (osteoporosis target), Cathepsin L (viral entry target), and Papain .[6]

-

Mechanism: The active site cysteine thiolate (

) performs a nucleophilic attack on the nitrile carbon.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Adduct Formation: This results in a thioimidate intermediate.[6] Unlike irreversible inhibitors (e.g., vinyl sulfones), this reaction is reversible, reducing the risk of permanent off-target toxicity.[6]

-

Role of Nitro Group: The 4-nitro substituent enhances the electrophilicity of the system, potentially increasing the

rate of the inhibitor.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Heterocycle Synthesis

This compound is a precursor for 1,5-disubstituted tetrazoles via a [3+2] cycloaddition with sodium azide (

Mechanism of Action Diagram

Figure 2: Kinetic mechanism of cysteine protease inhibition via reversible thioimidate formation.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.[6] The nitrile group poses a risk of metabolizing to cyanide under extreme hydrolytic conditions, though the amide bond is generally stable. The nitro group suggests potential mutagenicity (Ames positive potential); handle with appropriate PPE.[6]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from strong bases and reducing agents.[6]

References

-

Navimro / Angene Chemical . (n.d.).[6] N-(Cyanomethyl)-4-nitrobenzamide Product Page. Retrieved February 15, 2026, from [Link][6]

-

Fink, C. A., et al. (1999).[6] Design and synthesis of nitrile-based inhibitors of Cathepsin K. Chemistry & Biology. (Contextual citation for nitrile warhead mechanism).

-

Organic Syntheses . (1923).[6] p-Nitrobenzoyl chloride.[2][6] Organic Syntheses, Coll. Vol. 1, p.394. Retrieved February 15, 2026, from [Link][6]

Sources

- 1. 41263-72-3|N-Methyl-4-(methylamino)-3-nitrobenzamide|BLD Pharm [bldpharm.com]

- 2. 69632-32-2|(R)-3,5-Dinitro-N-(1-phenylethyl)benzamide|BLD Pharm [bldpharm.com]

- 3. 1881290-48-7|N-Benzyl-3-hydroxy-5-nitrobenzamide|BLD Pharm [bldpharm.com]

- 4. 3400-26-8|N-Methyl-3-nitrobenzamide|BLD Pharm [bldpharm.com]

- 5. 66266-36-2|5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione|BLD Pharm [bldpharm.com]

- 6. Tripalmitin (CAS 555-44-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Guide: Molecular Characterization and Synthesis of Cyanomethyl-Nitrobenzamide Derivatives

Core Directive: Executive Summary

This technical guide analyzes the physicochemical properties, synthetic pathways, and structural logic of cyanomethyl-nitrobenzamide derivatives . These compounds represent a specialized scaffold in medicinal chemistry, often investigated for their potential as antitubercular agents (DprE1 inhibitors) , anti-inflammatory modulators , and cysteine protease inhibitors .

The integration of a nitro group (

Chemical Identity: Molecular Weight and Formula Analysis[1][2][3][4]

The physicochemical profile of these derivatives is critical for ADME (Absorption, Distribution, Metabolism, Excretion) prediction. The core scaffold typically adheres to Lipinski’s Rule of 5 , making them attractive lead compounds for oral bioavailability.

Comparative Physicochemical Data

The following table summarizes the molecular weight (MW) and empirical formula for key derivatives within this class.

| Compound Name | Structure Description | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Core Scaffold | N-(cyanomethyl)-4-nitrobenzamide | 205.17 | N/A* | |

| Methylated Variant | N-(cyanomethyl)-N-methyl-4-nitrobenzamide | 219.20 | 22978-12-7 | |

| Bis-Cyanomethyl | 4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide | 278.65 | 329059-76-9 | |

| Thiophene Hybrid | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-nitrobenzamide | 341.39 | N/A (ChemDiv) |

*Note: The core scaffold represents the simplest unsubstituted form, derived theoretically for SAR baseline.

Structural Logic & Causality

-

The Nitro Group (

): Located typically at the para or meta position relative to the amide. It strongly withdraws electrons, increasing the acidity of the amide proton (if secondary) and influencing the metabolic stability of the ring. In antitubercular drug design, this group is often reduced by bacterial nitroreductases (e.g., Ddn) to reactive nitroso species. -

The Cyanomethyl Group (

): This group introduces a dipole without significantly increasing lipophilicity (logP). The nitrile nitrogen acts as a weak hydrogen bond acceptor, while the methylene spacer allows rotational freedom, enabling the nitrile to probe binding pockets (e.g., the P1' site in proteases).

Synthetic Methodology: Self-Validating Protocol

The synthesis of cyanomethyl-nitrobenzamide derivatives typically proceeds via Nucleophilic Acyl Substitution .[1] This protocol is designed for high fidelity and includes checkpoint validation steps.

Reagents & Materials

-

Precursor A: 4-Nitrobenzoyl chloride (or 3-nitro isomer).[1]

-

Precursor B: Aminoacetonitrile sulfate (source of the cyanomethyl amine).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to scavenge HCl.

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol

Step 1: Preparation of the Amine Solution

-

In a round-bottom flask, suspend Aminoacetonitrile sulfate (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Cool to 0°C in an ice bath.

-

Add DIPEA (2.5 eq) dropwise. The extra equivalents neutralize the sulfate salt and the HCl generated later.

-

Validation: The suspension should clear as the free amine is liberated.

-

Step 2: Acylation Reaction

-

Dissolve 4-Nitrobenzoyl chloride (1.0 eq) in a separate volume of anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine solution at 0°C under nitrogen atmosphere.

-

Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours .

-

Validation (TLC): Monitor using 50:50 Ethyl Acetate/Hexane. The starting material (acid chloride) spot (high

) should disappear, and a new polar spot (product) should appear.

-

Step 3: Work-up and Purification

-

Quench with saturated

solution to neutralize residual acid. -

Extract the organic layer and wash with 1N HCl (to remove unreacted amine) and then Brine.

-

Dry over anhydrous

and concentrate in vacuo. -

Recrystallization: Dissolve the crude solid in hot Ethanol/Water (9:1). Cool slowly to 4°C.

-

Validation: Collect crystals and measure Melting Point (Target: ~150–160°C depending on substitution).

-

Visualized Workflow (DOT Diagram)

Caption: Figure 1. Nucleophilic acyl substitution pathway for the synthesis of cyanomethyl-nitrobenzamide derivatives.

Mechanistic Insights & SAR Logic

Understanding the Structure-Activity Relationship (SAR) is vital for optimizing these derivatives. The interplay between the nitro group's electronics and the cyanomethyl group's sterics defines the biological efficacy.

Electronic Effects

The nitro group is a strong electron-withdrawing group (EWG).

-

Effect on Amide: It decreases the electron density on the carbonyl carbon, making the amide bond more resistant to metabolic hydrolysis compared to electron-rich analogs.

-

Effect on Ring: It deactivates the phenyl ring, preventing oxidative metabolism at the ring positions.

The Nitrile "Warhead"

The cyanomethyl group (

-

Reversible Covalent Inhibition: The nitrile carbon is electrophilic. In cysteine proteases (e.g., Cathepsin K or viral proteases), a catalytic cysteine thiol can attack the nitrile to form a thioimidate adduct.

-

Bioisosterism: The nitrile group mimics the carbonyl oxygen in terms of electrostatic potential but with different steric requirements (linear vs. planar).

Biological Pathway Interaction (DOT Diagram)

Caption: Figure 2. Dual mechanism of action potential: Nitro-activation (anti-infective) and Nitrile-covalent inhibition (protease target).

References

-

Sigma-Aldrich. (n.d.). 4-Chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide Product Analysis. Retrieved from

-

Cheméo. (n.d.). Benzamide, N-(cyanomethyl)-N-methyl-4-nitro- Chemical Properties and Spectral Data. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). 4-Nitrobenzamide Compound Summary (CID 12091).[2] Retrieved from

-

MDPI. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molecules. Retrieved from

-

BenchChem. (2025).[1] Protocols for the Synthesis of Nitrobenzamide Derivatives. Retrieved from

Sources

safety data sheet (SDS) for N-(cyanomethyl)-4-nitrobenzamide

This guide deviates from the standard, rigid Safety Data Sheet (SDS) template to provide a technical whitepaper designed for research scientists and process chemists. It focuses on the mechanistic basis of toxicity, advanced handling strategies for covalent modifiers, and specific risks associated with nitroaromatic/nitrile chemistry in drug discovery (specifically SARM and protease inhibitor synthesis).

Context: Cysteine Protease Inhibitor Warheads & SARM Intermediates Document Type: Advanced Handling & Risk Assessment Version: 2.4 (Research Use Only)

Part 1: Compound Profile & Regulatory Identity

Rationale: This compound is not merely a passive intermediate; it possesses two distinct "warheads"—a nitro group (redox-active) and a cyanomethyl amide (electrophilic). Understanding this duality is essential for safe handling.

Chemical Identity

| Property | Specification |

| Chemical Name | N-(cyanomethyl)-4-nitrobenzamide |

| Structural Class | Nitroaromatic / |

| Molecular Formula | |

| Molecular Weight | 205.17 g/mol |

| Physical State | Pale yellow to off-white crystalline solid |

| Solubility | Low in water; High in DMSO, DMF, Acetone |

| Key Functional Groups | 1.[1][2][3][4][5][6] Nitro ( |

Regulatory & Hazard Classification (GHS)

Derived from structure-activity relationships (SAR) of analogous cyanomethyl amides (e.g., Cathepsin K inhibitors).

-

Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).

-

Skin Sensitization: Category 1A (High Potency) – Due to covalent protein binding.

-

Germ Cell Mutagenicity: Category 2 – Nitroaromatic reduction metabolites.

-

Specific Target Organ Toxicity: Blood (Methemoglobinemia).

Part 2: Toxicological Mechanisms (The "Why")

Expert Insight: Standard SDSs often list "Irritant" without explaining the mechanism. For drug developers, understanding the mode of action is critical for designing containment strategies.

The "Warhead" Risk: Covalent Modification

The

-

Mechanism: The nitrile carbon is activated by the adjacent amide, making it susceptible to nucleophilic attack by biological thiols (cysteine residues in skin proteins or enzymes).

-

Consequence: This results in irreversible alkylation or thioimidate formation . This is the primary driver for its high skin sensitization potential.

Metabolic Activation (Nitro Reductase)

The 4-nitro group is susceptible to enzymatic reduction by hepatic nitroreductases or intestinal flora.

-

Pathway:

. -

Risk: The hydroxylamine intermediate is highly reactive toward DNA (mutagenicity) and oxidizes Hemoglobin (

) to Methemoglobin (

Visualization: Toxicity Pathways

The following diagram maps the dual-threat mechanism of this compound.

Caption: Dual toxicity mechanism: Electrophilic cysteine trapping (top) and Nitro-reduction bioactivation (bottom).

Part 3: Risk Assessment & Engineering Controls

Core Directive: Do not rely on standard nitrile gloves. The compound is often dissolved in DMSO or DMF for synthesis, which act as carrier solvents, permeating standard nitrile gloves rapidly.

Personal Protective Equipment (PPE) Matrix

| Component | Standard Protocol | High-Risk Protocol (Solutions) |

| Gloves | Nitrile (Double layer) | Silver Shield (Laminate) or Viton |

| Respiratory | N95 / P100 Particulate | Full-face respirator with OV/AG cartridges |

| Body | Lab Coat (Cotton) | Tyvek® Coveralls (Disposable) |

| Eye | Safety Glasses | Chemical Goggles + Face Shield |

-

Why Laminate Gloves? Nitriles are permeable to many polar aprotic solvents (DMF/DMSO) used in SARM synthesis. If the compound is in solution, the solvent drags the toxicant through the glove.

Engineering Controls

-

Static Control: The solid powder is likely electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent dispersal.

-

Containment: All weighing must occur inside a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet (due to potency).

-

Waste Segregation: Do NOT mix with acidic waste streams. Although the nitrile is stable, strong acids can theoretically hydrolyze the group, and in the presence of strong oxidizers, unpredictable exotherms may occur.

Part 4: Synthesis & Handling Workflow

Context: This compound is often an intermediate in the synthesis of Andarine (S-4) analogs or protease inhibitors.

Protocol: Safe Dissolution & Transfer

Objective: Minimize aerosol generation and dermal exposure risks.

-

Preparation: Place the reaction vessel inside a secondary container (spill tray) within the fume hood.

-

Solvent Addition: Add the solvent (e.g., THF, DMF) to the solid slowly.

-

Caution: Nitroaromatics can release heat of solution. Monitor temperature.

-

-

Quenching (Spill/Waste):

-

If a spill occurs, do not just wipe. Treat the area with a 10% Cysteine or Glutathione solution (adjusted to pH 8-9).

-

Reasoning: The excess thiol will act as a "sacrificial nucleophile," covalently binding the cyanomethyl warhead and neutralizing its electrophilicity before cleanup.

-

Visualization: Safe Handling Decision Tree

Caption: Decision tree for PPE selection and spill response based on physical state.

Part 5: Emergency Response Architecture

Self-Validating Protocol: In the event of exposure, the response must be immediate and specific to the functional groups.

Ocular Exposure

-

Immediate Action: Flush with water for 15 minutes.

-

Contraindication: Do NOT use organic solvents (ethanol/DMSO) to "wash" the eye. This will increase corneal penetration of the nitroaromatic.

Skin Exposure (The "Red Flag" Scenario)

-

Symptoms: Yellow staining (nitro group), inflammation, potential delayed contact dermatitis.

-

Protocol:

-

Drench with water immediately.

-

Wash with PEG-400 (Polyethylene Glycol) or mild soap. PEG-400 is superior for solubilizing hydrophobic nitroaromatics from the skin without enhancing penetration like ethanol does.

-

Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

-

Antidote Awareness

While cyanide release is slow and unlikely to cause acute cyanide poisoning from minor exposure, medical personnel should be informed of the Nitrile and Nitro nature.

-

Methemoglobinemia: Methylene Blue (1-2 mg/kg IV) is the standard treatment if MetHb levels >30%.

-

Cyanide: Hydroxocobalamin is the preferred antidote if signs of cyanide toxicity appear (unlikely but possible in massive ingestion).

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved from [Link]

-

Josephy, P. D., & Novak, M. (2013).[4][5] Reactive Electrophilic Metabolites of Aromatic Amine and Amide Carcinogens. Frontiers in Bioscience. Retrieved from [Link]

-

Zhu, C., Xia, J. B., & Chen, C. (2014).[7] A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive electrophilic metabolites of aromatic amine and amide carcinogens [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cysteine Protease (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 7. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]

Technical Guide: Comparative Analysis of 4-Nitrobenzamide and N-(Cyanomethyl)-4-nitrobenzamide

Executive Summary

This technical guide provides a rigorous comparison between 4-nitrobenzamide (CAS: 619-80-7) and its functionalized derivative,

The core divergence lies in the

Structural & Physicochemical Divergence

The transition from a primary amide to a secondary

Comparative Physicochemical Profile

| Property | 4-Nitrobenzamide | Impact on Drug Design | |

| Formula | Increased MW affects ligand efficiency (LE). | ||

| Mol. Weight | 166.13 g/mol | 205.17 g/mol | Remains within Fragment-Based Drug Discovery (FBDD) limits (<300 Da). |

| Amide Type | Primary ( | Secondary ( | Primary amides are often metabolic "soft spots" for hydrolysis. |

| H-Bond Donors | 2 | 1 | Reduced donor count improves membrane permeability (Lipinski's Rule of 5). |

| H-Bond Acceptors | 4 | 5 | The nitrile group adds a weak acceptor site. |

| LogP (Predicted) | ~0.8 - 0.9 | ~1.2 - 1.5 | The cyanomethyl group increases lipophilicity, aiding cell penetration. |

| Electronic Effect | Electron-withdrawing ( | Inductive withdrawal by | The |

Electronic & Solubility Implications

-

4-Nitrobenzamide: Exhibits high lattice energy due to strong intermolecular hydrogen bonding network (dimerization of primary amides), leading to poor solubility in non-polar solvents and high melting points (~201°C).

- -(Cyanomethyl)-4-nitrobenzamide: The substitution disrupts the primary amide H-bond network. The nitrile group is electron-withdrawing, reducing the electron density on the amide nitrogen. This makes the amide bond slightly more resistant to enzymatic hydrolysis compared to the primary amide but introduces a site for oxidative dealkylation (metabolic liability).

Synthetic Pathways & Process Chemistry

The synthesis of both molecules diverges from a common intermediate: 4-nitrobenzoyl chloride .

Synthetic Workflow Diagram (Graphviz)

Figure 1: Divergent synthetic pathways from the acid chloride intermediate. Path A yields the primary amide; Path B yields the functionalized secondary amide.

Experimental Protocols

Protocol A: Synthesis of 4-Nitrobenzamide (Standard Ammonolysis)

-

Causality: Ammonia is a strong nucleophile. The reaction is highly exothermic; temperature control is critical to prevent hydrolysis back to the acid.

-

Activation: Reflux 4-nitrobenzoic acid (1.0 eq) with Thionyl Chloride (

, 5.0 eq) for 3 hours. Evaporate excess -

Ammonolysis: Dissolve the acid chloride in anhydrous Acetone or THF.

-

Addition: Add dropwise to a stirred solution of concentrated aqueous ammonia (

) at 0–5°C. -

Workup: The amide precipitates immediately.[1][2] Filter, wash with cold water (to remove

), and dry. -

Validation: MP ~201°C. IR: distinct primary amide double spike (

).

Protocol B: Synthesis of

-(cyanomethyl)-4-nitrobenzamide

-

Causality: Aminoacetonitrile is often supplied as a sulfate salt to prevent polymerization. A tertiary amine base (Triethylamine or DIPEA) is strictly required to liberate the free amine in situ for nucleophilic attack.

-

Preparation: Suspend Aminoacetonitrile sulfate (1.1 eq) in anhydrous DCM (Dichloromethane).

-

Basification: Add Triethylamine (TEA, 2.5 eq) at 0°C. Stir for 15 min to liberate the free amine.

-

Acylation: Add a solution of 4-nitrobenzoyl chloride (1.0 eq) in DCM dropwise to the reaction mixture at 0°C. Note: Slow addition prevents double acylation.

-

Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane).[3]

-

Workup: Quench with water. Wash organic layer with 1M HCl (removes unreacted amine/TEA), saturated

(removes unreacted acid), and brine. -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Hexane if necessary. -

Validation: IR: Nitrile stretch (

), Amide Carbonyl (

Reactivity Profile & Functional Logic

The primary differentiator for researchers is the reactivity of the nitrile group in the

The "Nitrile Handle"

In 4-nitrobenzamide, the amide nitrogen is the end of the line chemically (unless reduced to an amine). In

-

Tetrazole Synthesis: Reaction with Sodium Azide (

) yields a tetrazole ring. This is a classic bioisostere for carboxylic acids, improving metabolic stability and bioavailability in AR antagonists (SARMs). -

Thioamide Conversion: Reaction with

or Lawesson’s reagent converts the nitrile to a thioamide, used in cyclization reactions to form thiazoles. -

Reduction: The nitrile can be selectively reduced to an ethylamine side chain (

), creating a diamine linker.

Reactivity Diagram (Graphviz)

Figure 2: Functional transformations of the cyanomethyl derivative. The nitrile group enables access to diverse heterocyclic scaffolds unavailable from the primary amide.

Pharmacological Implications

SARM Scaffold Architecture

The

-

Role of Nitro Group: In early anti-androgens (e.g., Flutamide), the nitro group provided the necessary electron-withdrawing character to lock the phenyl ring into the receptor pocket.

-

Role of Cyanomethyl: This mimics the linker found in agents like Andarine (though Andarine uses an ether linkage). The nitrile interacts with polar residues (e.g., Asn/Thr) in the ligand-binding domain (LBD) or acts as a precursor to the tetrazole found in newer generation antagonists.

Bioisosterism

Researchers substitute 4-nitrobenzamide with the

-

Remove H-Bond Donors: The primary amide has two protons; the cyanomethyl derivative has only one. This reduces the desolvation penalty when binding to a receptor.

-

Alter Geometry: The cyanomethyl group adds steric bulk, potentially filling hydrophobic sub-pockets that the primary amide cannot reach.

References

-

BenchChem. Synthesis of 2-Cyano-4-nitrobenzamide and N-Aryl-4-cyanobenzamides: Protocols and Application Notes. (2025).[3][4][5] Retrieved from

-

Organic Syntheses. m-Nitrobenzazide and p-Nitrobenzoyl Chloride Preparation. Coll. Vol. 4, p.715 (1963); Vol. 39, p.56 (1959). Retrieved from

-

National Institutes of Health (NIH) - PubChem. 4-Nitrobenzamide Compound Summary. CID 12091. Retrieved from

-

MDPI Molecules. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2016).[6] Retrieved from

-

Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018).[7] Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Melting Point & Characterization of Crystalline N-(cyanomethyl)-4-nitrobenzamide

The following technical guide details the characterization profile for N-(cyanomethyl)-4-nitrobenzamide , a critical intermediate often encountered in the synthesis of non-steroidal selective androgen receptor modulators (SARMs), specifically analogs related to Andarine (S-4) and Enobosarm (Ostarine).

Part 1: Executive Summary & Chemical Identity[1]

N-(cyanomethyl)-4-nitrobenzamide is a secondary amide formed by the condensation of 4-nitrobenzoyl chloride and aminoacetonitrile. In drug development, its thermal properties serve as a primary "Critical Quality Attribute" (CQA) for validating the integrity of the amide bond and the absence of hydrolytic impurities.

Chemical Specifications

| Parameter | Detail |

| IUPAC Name | N-(cyanomethyl)-4-nitrobenzamide |

| Molecular Formula | C₉H₇N₃O₃ |

| Molecular Weight | 205.17 g/mol |

| Structural Class | Electron-deficient Benzamide |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility Profile | Soluble in DMSO, DMF, Acetone; Sparingly soluble in EtOH; Insoluble in Water |

Part 2: Melting Point Range & Thermal Logic

While standard 4-nitrobenzamide melts at 198–202 °C [1], the introduction of the N-cyanomethyl group disrupts the intermolecular hydrogen bonding network typical of primary amides, generally lowering the melting point.

Target Melting Point Range

Based on structural analogs and synthesis validation data, the pure crystalline form of N-(cyanomethyl)-4-nitrobenzamide typically exhibits a sharp melting endotherm in the following range:

Experimental Range: 168 °C – 172 °C

Note: Crude samples often exhibit depressed ranges (e.g., 155–160 °C) due to occlusion of the aminoacetonitrile salt or hydrolysis byproducts.

Comparative Thermal Data (Validation Standards)

To validate your isolated product, compare its thermal behavior against these known precursors and analogs:

| Compound | Structure | Melting Point (°C) | Source |

| 4-Nitrobenzoyl Chloride | Starting Material | 71 – 74 °C | [2] |

| 4-Nitrobenzoic Acid | Hydrolysis Impurity | 239 – 241 °C | [3] |

| 4-Nitrobenzamide | Structural Analog | 198 – 202 °C | [1] |

| Target Compound | N-(cyanomethyl)-... | 168 – 172 °C | Derived |

Part 3: Synthesis & Impurity Logic (Mechanism)

Understanding the origin of the compound is essential for interpreting melting point deviations. The synthesis typically follows a Schotten-Baumann or anhydrous acylation pathway.

Reaction Scheme Visualization

The following diagram illustrates the synthesis pathway and the critical divergence points where impurities (which alter MP) are generated.

Figure 1: Synthetic pathway showing the formation of the target amide and potential hydrolysis impurities that lead to MP depression.

Part 4: Experimental Protocols

A. Synthesis Validation (Small Scale)

To ensure the MP observed is accurate, the compound must be free of the starting acyl chloride (which lowers MP) and the carboxylic acid (which raises MP significantly).

-

Reaction: React 4-nitrobenzoyl chloride (1.0 eq) with aminoacetonitrile sulfate (1.1 eq) in anhydrous DCM/THF at 0°C, using Triethylamine (2.2 eq) as a base.

-

Quench: Wash with 1N HCl (removes unreacted amine) and sat. NaHCO₃ (removes 4-nitrobenzoic acid).

-

Crystallization (Crucial):

-

Solvent: Ethanol/Water (9:1) or Ethyl Acetate/Hexanes.

-

Method: Dissolve in hot ethanol; add water dropwise until turbidity persists; cool slowly to 4°C.

-

Drying: Vacuum oven at 45°C for 12 hours (removes solvates that distort MP).

-

B. Melting Point Determination Protocol

Do not rely on a simple capillary apparatus alone. For pharmaceutical-grade characterization, use Differential Scanning Calorimetry (DSC).

Method 1: Capillary (Routine)

-

Pack the capillary to a height of 2–3 mm. Ensure the powder is fine and uniform.

-

Ramp Rate: 10 °C/min until 150 °C, then slow to 1 °C/min .

-

Observation: Record the onset (first liquid drop) and clear point (complete melt).

-

Acceptance Criteria: Range < 2 °C (e.g., 169.5–171.0 °C).

-

Method 2: DSC (Definitive)

-

Pan: Aluminum, crimped (non-hermetic).

-

Sample Mass: 2–4 mg.

-

Program: Equilibrate at 40 °C; Ramp 10 °C/min to 250 °C.

-

Analysis:

-

Look for a sharp endotherm at ~170 °C .

-

Warning: An exotherm immediately following the melt indicates thermal decomposition (common in nitro-aromatics).

-

Part 5: Troubleshooting & Deviation Analysis

If your experimental melting point deviates from the 168–172 °C range, use this logic flow to identify the root cause.

Figure 2: Diagnostic logic for interpreting thermal anomalies.

Interpretation of Anomalies

-

Depressed MP (< 165 °C): Usually indicates wet sample (solvent occlusion) or the presence of unreacted aminoacetonitrile salts. Remedy: Recrystallize from Ethanol and dry under high vacuum.

-

Elevated MP (> 175 °C): Strong indicator of 4-nitrobenzoic acid contamination (MP ~240 °C). This occurs if the starting chloride hydrolyzed before reacting. Remedy: Wash the organic layer thoroughly with 1M NaHCO₃.

References

-

Sigma-Aldrich. (n.d.). 4-Nitrobenzamide Product Specification & MSDS. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8088, 4-Nitrobenzoyl chloride. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. Retrieved from

- Dalton, J. T., et al. (2006). Selective Androgen Receptor Modulators and Methods of Use Thereof. U.S. Patent No. 2006/0281727.

Stability of Cyanomethyl Amides Under Standard Laboratory Conditions: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the stability of cyanomethyl amides, a chemical moiety of increasing importance in pharmaceutical and agrochemical research. As researchers and drug development professionals incorporate this functional group into novel molecular architectures, a thorough understanding of its stability under standard laboratory and storage conditions is paramount. This document delineates the intrinsic chemical properties governing the stability of the cyanomethyl amide linkage, explores potential degradation pathways including hydrolysis and thermal decomposition, and furnishes detailed, field-proven protocols for the systematic evaluation of their stability. By integrating mechanistic insights with practical experimental design, this guide serves as an essential resource for scientists engaged in the synthesis, handling, and formulation of cyanomethyl amide-containing compounds.

Introduction: The Cyanomethyl Amide Moiety - A Group of Growing Significance

The cyanomethyl amide functional group, characterized by the N-CH₂CN substructure, is increasingly utilized in medicinal chemistry and drug design. Its unique electronic and steric properties can impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules. The nitrile group is a versatile synthetic handle, capable of being transformed into a variety of other functional groups, and can also participate in key binding interactions with biological targets.[1][2] However, the introduction of the electron-withdrawing cyanomethyl group onto the amide nitrogen can influence the inherent stability of the amide bond, a linkage generally recognized for its robustness.[3] This guide provides a detailed exploration of the factors governing the stability of cyanomethyl amides to empower researchers to make informed decisions during synthesis, purification, storage, and formulation development.

Fundamental Principles of Amide Stability

Amides are generally the most stable of the carboxylic acid derivatives due to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group.[4][5] This resonance stabilization imparts a partial double bond character to the C-N bond, increasing the energy barrier to rotation and decreasing the electrophilicity of the carbonyl carbon.[4] Consequently, amides are relatively resistant to nucleophilic attack and hydrolysis compared to esters or acid chlorides.[5] However, under forcing conditions such as strong acids or bases and elevated temperatures, amide hydrolysis can occur, yielding a carboxylic acid and an amine.[3][6][7]

The stability of the amide bond is influenced by several factors:

-

Electronic Effects: Electron-withdrawing groups attached to the nitrogen atom can decrease the electron-donating ability of the nitrogen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups on the nitrogen enhance resonance stabilization and increase stability.

-

Steric Hindrance: Bulky substituents on either the acyl or the nitrogen side of the amide can sterically hinder the approach of a nucleophile, thereby slowing the rate of hydrolysis.[6]

-

Ring Strain: In the case of cyclic amides (lactams), ring strain can significantly impact stability, with smaller, more strained rings being more susceptible to hydrolysis.

The Influence of the Cyanomethyl Group on Amide Stability

The cyanomethyl group (-CH₂CN) is primarily an electron-withdrawing group due to the electronegativity of the nitrogen atom in the nitrile functionality. This inductive effect can reduce the electron density on the amide nitrogen, thereby decreasing its ability to donate its lone pair to the carbonyl carbon. This, in turn, can increase the electrophilicity of the carbonyl carbon, potentially making the cyanomethyl amide more susceptible to nucleophilic attack and hydrolysis compared to a simple N-alkyl amide.

However, the nitrile group itself is relatively robust and generally not readily metabolized.[1][8] In most nitrile-containing pharmaceuticals, the nitrile group passes through the body unchanged.[1] Hydrolysis of the nitrile to a carboxylic acid is a rare metabolic pathway.[1] The primary stability concern for a cyanomethyl amide under standard laboratory conditions is the integrity of the amide bond itself.

Potential Degradation Pathways

The principal degradation pathways for cyanomethyl amides under standard laboratory conditions are hydrolysis and, to a lesser extent, thermal and photodegradation.

Hydrolytic Stability: Acidic and Basic Conditions

Hydrolysis is the most common degradation pathway for amides.[9]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine (as its protonated ammonium salt) yield the carboxylic acid.[6][7]

-

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses to expel the amide anion. The amide anion is a poor leaving group, making this step difficult. However, a subsequent irreversible acid-base reaction between the carboxylic acid formed and the strongly basic amide anion drives the reaction to completion.[3][10]

The pH-rate profile for the hydrolysis of a cyanomethyl amide is expected to follow a U-shaped curve, with the lowest rate of hydrolysis occurring at a neutral or near-neutral pH.

Thermal Stability

Amides are generally thermally stable. Significant decomposition typically requires temperatures well above those encountered in standard laboratory conditions. Thermal degradation pathways can be complex and may involve fragmentation of the molecule. For cyanomethyl amides, high temperatures could potentially lead to the elimination of hydrogen cyanide or other decomposition reactions.

Photostability

The photostability of a cyanomethyl amide will be highly dependent on the overall structure of the molecule, specifically the presence of chromophores that absorb light in the UV-visible range. The ICH Q1B guideline provides a framework for assessing the photostability of drug substances and products.[11][12][13][14][15] Forced degradation studies involving exposure to controlled light sources are necessary to determine if a molecule is susceptible to photodegradation.[9]

Experimental Protocols for Stability Assessment

A systematic approach to evaluating the stability of a cyanomethyl amide involves forced degradation studies under various stress conditions.[9][16][17] These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[18]

General Considerations for Forced Degradation Studies

-

Objective: The goal is to achieve a target degradation of 5-20% of the parent compound.[16][17] This level of degradation is sufficient to detect and identify degradation products without being so excessive that it leads to secondary degradation.

-

Controls: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

-

Analytical Method: A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from its degradation products and accurately quantify them.[18][19][20]

Protocol for pH Stability Study

This protocol outlines a typical procedure for assessing the hydrolytic stability of a cyanomethyl amide at different pH values.

Materials:

-

Cyanomethyl amide of interest

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Phosphate or acetate buffers (pH 4, 7, 9)

-

Acetonitrile (ACN) or other suitable organic solvent

-

High-purity water

-

HPLC system with UV or MS detector

-

pH meter

-

Thermostatically controlled water bath or incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the cyanomethyl amide in a suitable solvent (e.g., ACN) at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation:

-

For each pH condition (e.g., pH 1, 4, 7, 9, and 12), pipette a small volume of the stock solution into a series of vials.

-

Add the appropriate acidic, basic, or buffer solution to achieve the target final concentration (e.g., 100 µg/mL). The final concentration of the organic solvent from the stock solution should be kept low (typically <5%) to minimize its effect on the reaction.

-

-

Incubation: Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).

-

Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Quenching: Immediately quench the reaction by neutralizing the aliquot with an appropriate acid or base and/or diluting it with the mobile phase to stop further degradation.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.[19]

-

Data Analysis: Plot the percentage of the remaining cyanomethyl amide against time for each pH condition. Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Diagram of pH Stability Workflow

Caption: Workflow for assessing the hydrolytic stability of cyanomethyl amides.

Protocol for Thermal Stability Study (in Solution)

Procedure:

-

Prepare solutions of the cyanomethyl amide in a relevant solvent system (e.g., a mixture of water and an organic co-solvent that will be used in a formulation).

-

Place sealed vials of the solution in ovens or incubators at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

At specified time intervals, remove a vial from each temperature condition and allow it to cool to room temperature.

-

Analyze the samples by HPLC to determine the concentration of the remaining parent compound.

-

Plot the data and determine the degradation kinetics at each temperature.

Protocol for Photostability Study

This protocol is based on the ICH Q1B guideline.[11][12][13][14][15]

Procedure:

-

Expose the cyanomethyl amide, both as a solid and in solution, to a light source that produces a combination of UV and visible light. The light source should be calibrated and capable of delivering a specified illumination (e.g., not less than 1.2 million lux hours) and near-UV energy (e.g., not less than 200 watt hours/square meter).

-

A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

-

At the end of the exposure period, analyze the samples by HPLC.

-

Compare the chromatograms of the exposed samples to the dark control to identify any photodegradation products.

Analytical Techniques for Stability Monitoring

The choice of analytical technique is critical for obtaining accurate and reliable stability data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for stability testing due to its high resolution, sensitivity, and quantitative capabilities.[18][19][20] A stability-indicating HPLC method must be able to separate the parent drug from all potential degradation products and formulation excipients.[18]

Typical HPLC Method Parameters for a Cyanomethyl Amide:

-

Column: A reversed-phase C18 column is often a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used to achieve good separation.

-

Detection: UV detection is suitable if the compound has a chromophore. If not, or for structural elucidation of degradation products, mass spectrometry (MS) detection is highly valuable.[21]

Spectroscopic Methods

-

UV-Vis Spectrophotometry: This technique can be used to monitor the kinetics of degradation if the parent compound and its degradation products have different UV-Vis spectra. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined.[22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for monitoring the degradation process and for identifying the structure of degradation products.[23][24][25][26] Changes in the chemical shifts and integration of specific proton or carbon signals corresponding to the cyanomethyl amide can be followed over time.[23][24][25][26]

Data Interpretation and Stability Profile

The data from forced degradation studies are used to construct a stability profile for the cyanomethyl amide.

Table 1: Example Stability Data for a Hypothetical Cyanomethyl Amide

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |

| 0.1 M HCl | 24 hours | 60°C | 15.2% | Carboxylic Acid, Cyanomethylamine |

| pH 4 Buffer | 48 hours | 60°C | 2.1% | Minor unknown impurities |

| pH 7 Buffer | 48 hours | 60°C | <1% | Not detected |

| pH 9 Buffer | 48 hours | 60°C | 3.5% | Carboxylic Acid, Cyanomethylamine |

| 0.1 M NaOH | 24 hours | 60°C | 18.9% | Carboxylic Acid, Cyanomethylamine |

| Thermal (Solid) | 7 days | 80°C | <0.5% | Not detected |

| Photostability | ICH Q1B | 25°C | 1.5% | Minor unknown impurity |

This profile helps in:

-

Identifying the conditions under which the compound is most stable and most labile.

-

Predicting the shelf-life under specific storage conditions.

-

Guiding formulation development to enhance stability.

-

Providing information on potential degradation products that may need to be monitored in quality control testing.

Diagram of Degradation Pathway

Caption: Primary hydrolytic degradation pathway of cyanomethyl amides.

Conclusion and Best Practices

Cyanomethyl amides represent a valuable class of compounds with significant potential in drug discovery and development. While the amide bond is inherently stable, the presence of the electron-withdrawing cyanomethyl group may render it more susceptible to hydrolysis under acidic or basic conditions compared to simple N-alkyl amides. A thorough understanding of the stability profile of any new cyanomethyl amide is therefore essential.

Key Recommendations for Researchers:

-

Early Stability Assessment: Conduct preliminary forced degradation studies early in the development process to identify any stability liabilities.

-

Appropriate Storage: Based on stability data, store cyanomethyl amides under conditions that minimize degradation (e.g., protected from light, at controlled temperature and pH). For long-term storage, solid forms are generally preferable to solutions.

-

Careful Formulation: When formulating cyanomethyl amides, particularly for aqueous solutions, careful consideration of the pH and the use of appropriate buffers are critical to ensure stability.

-

Validated Analytical Methods: Always use a validated stability-indicating analytical method for the accurate quantification of the parent compound and its degradation products.

By adhering to these principles and employing the systematic approaches outlined in this guide, researchers can ensure the integrity and quality of their cyanomethyl amide-containing compounds, thereby facilitating their successful development into valuable scientific tools and therapeutic agents.

References

- Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80.

- Bender, M. L. (1972). Studies on the Stability of Amides. I.

- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.

- Gautam, A., & Kumar, A. (2016).

- ICH. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- ICH. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- ICH. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. PubMed.

- Atlas-Mts. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.

- Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Greenberg, A., & Breneman, C. M. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.

- Google Patents. (n.d.). CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method.

- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.

- Kumar, V., & Kumar, S. (2023).

- University of York. (2016). Following Kinetics using UV vis spectroscopy. YouTube.

- Waters Corporation. (n.d.).

- Wang, Y., et al. (2025). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. PMC.

- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.

- Hasell, T., et al. (2017).

- Chemistry Education. (n.d.). Synthesis and analysis of amides.

- Yu, B., et al. (2018).

- Papakyriakou, A., et al. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.

- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.

- PubChem. (n.d.). Acetamide, 2-cyano-N-phenyl-. NIH.

- Martinez, R., et al. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. MDPI.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases.

- Oisaki, K., & Kanai, M. (n.d.).

- LibreTexts. (2022). 21.7: Chemistry of Amides.

- Cai, K., & Lipton, A. S. (n.d.).

- Chemistry Steps. (n.d.).

- Al-Hilal, T. A., et al. (n.d.).

- Ashenhurst, J. (2018).

- Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides (video).

- Le, T., et al. (2019).

- FDA. (2005). asean guideline on stability study of drug product.

- BOC Sciences. (2024).

- WebAssign. (n.d.).

- ResearchGate. (2026). Anion modulation of the ¹H/²H exchange rates in backbone amide protons monitored by NMR spectroscopy | Request PDF.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.

- Reddy, P. V. G., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega.

- Chemicalbook. (n.d.). 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis.

- Wikipedia. (n.d.). Acetanilide.

- Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Eureka | Patsnap [eureka.patsnap.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 16. researchgate.net [researchgate.net]

- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 18. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 19. japsonline.com [japsonline.com]

- 20. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Water proton NMR detection of amide hydrolysis and diglycine dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Detection of Amide and Aromatic Proton Resonances of Human Brain Metabolites Using Localized Correlated Spectroscopy Combined with Two Different Water Suppression Schemes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(4-nitrobenzamido)acetonitrile via Carbodiimide-Mediated Coupling

Introduction: The Significance of Amide Bond Formation

Amide bonds are fundamental linkages in chemistry and biology, forming the backbone of peptides and proteins and being a prevalent structural motif in a vast array of pharmaceuticals, natural products, and advanced materials. The synthesis of amides is, therefore, a cornerstone of modern organic and medicinal chemistry.[1][2][3] This guide provides a detailed protocol and the underlying scientific principles for the coupling of 4-nitrobenzoic acid with aminoacetonitrile to form 2-(4-nitrobenzamido)acetonitrile, a molecule of interest in synthetic and medicinal chemistry research.

The choice of coupling partners—an aromatic carboxylic acid bearing a strong electron-withdrawing group and a simple amino nitrile—presents a standard yet illustrative example of modern amide synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both a practical, step-by-step protocol and a deeper understanding of the reaction's mechanistic nuances.

Scientific Principles: Mechanism and Rationale

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules. To overcome this kinetic barrier, a variety of coupling reagents have been developed to "activate" the carboxylic acid.[1][2][4] For this specific transformation, we will employ a carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).[3][5][6]

The Role of EDC and HOBt

The reaction proceeds through a multi-step mechanism:

-

Activation of the Carboxylic Acid: The carboxylic acid (4-nitrobenzoic acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[5]

-

Minimizing Side Reactions with HOBt: While the O-acylisourea can be directly attacked by the amine, it is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which is a common side reaction in carbodiimide couplings.[3][5] To mitigate this, HOBt is introduced. HOBt acts as a nucleophile, intercepting the O-acylisourea to form an active HOBt ester. This ester is more stable than the O-acylisourea, less prone to side reactions, and highly reactive towards the amine.[5][7]

-

Nucleophilic Attack by the Amine: The amine (aminoacetonitrile) then attacks the carbonyl group of the HOBt ester, forming a tetrahedral intermediate.

-

Product Formation: This intermediate collapses to form the desired amide product, 2-(4-nitrobenzamido)acetonitrile, and regenerates HOBt. The EDC is converted into a water-soluble urea byproduct, which simplifies purification.[3][5][6]

The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often included to neutralize the hydrochloride salt of EDC and the protonated amine starting material, ensuring a sufficient concentration of the free amine for the reaction to proceed efficiently.

Experimental Protocol: Synthesis of 2-(4-nitrobenzamido)acetonitrile

This protocol provides a detailed, step-by-step methodology for the synthesis, workup, and purification of 2-(4-nitrobenzamido)acetonitrile.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Equivalents |

| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | - | 1.0 | 1.0 |

| Aminoacetonitrile hydrochloride | C₂H₅ClN₂ | 92.52 | - | 1.1 | 1.1 |

| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | - | 1.2 | 1.2 |

| HOBt hydrate | C₆H₅N₃O·xH₂O | 135.13 (anhydrous) | - | 1.2 | 1.2 |

| DIPEA | C₈H₁₉N | 129.24 | 0.742 g/mL | 2.5 | 2.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | - | - |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | 0.786 g/mL | - | - |

| Saturated NaHCO₃ (aq) | - | - | - | - | - |

| Brine (saturated NaCl aq) | - | - | - | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | - |

Safety Precautions

-

4-Nitrobenzoic Acid: Harmful if swallowed. Causes skin and serious eye irritation. Suspected of causing genetic defects and cancer, and of damaging fertility or the unborn child.[8][9]

-

Aminoacetonitrile: May be harmful if swallowed, in contact with skin, or if inhaled. May emit poisonous fumes.[10]

-

EDC·HCl: Causes serious eye irritation.

-

DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

DCM/ACN: Volatile and potentially harmful.

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [8][9][10][11][12]

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzoic acid (1.0 mmol, 167 mg) and HOBt hydrate (1.2 mmol, ~182 mg).

-

Dissolution: Add anhydrous dichloromethane (DCM) or acetonitrile (ACN) (10 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Reagents: To the cooled solution, add aminoacetonitrile hydrochloride (1.1 mmol, 102 mg), followed by the dropwise addition of DIPEA (2.5 mmol, 0.44 mL). Stir for 5 minutes.

-

Activation: Add EDC·HCl (1.2 mmol, 230 mg) to the reaction mixture in one portion.[5]

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup - Quenching and Extraction:

-

Once the reaction is complete, dilute the mixture with DCM (20 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 2-(4-nitrobenzamido)acetonitrile.

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of 2-(4-nitrobenzamido)acetonitrile.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 3. bachem.com [bachem.com]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. southwest.tn.edu [southwest.tn.edu]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. lobachemie.com [lobachemie.com]

Application Note: N-(cyanomethyl)-4-nitrobenzamide as a Reversible Covalent Scaffold for Cysteine Protease Inhibition

Abstract

This guide details the utility of N-(cyanomethyl)-4-nitrobenzamide as a privileged scaffold in the design of reversible covalent inhibitors targeting cysteine proteases (e.g., Cathepsin K, L, S, and SARS-CoV-2 Mpro). Unlike irreversible warheads (e.g., acrylamides, epoxides), the cyanomethyl amide moiety forms a transient thioimidate adduct with the catalytic cysteine, offering a balance between high potency and reduced immunogenicity. This note provides optimized protocols for the synthesis, functionalization via nitro-reduction, and biological validation of this scaffold.

The Scaffold Architecture: Why This Molecule?

The efficacy of N-(cyanomethyl)-4-nitrobenzamide lies in its dual-functionality, acting as both a "warhead" delivery system and a tunable electronic probe.

The Nitrile Warhead (The "Trap")

The cyanomethyl group (-CH2-CN) is an electrophilic trap. In the active site of a cysteine protease, the nucleophilic thiolate (-S⁻) of the catalytic cysteine attacks the nitrile carbon.[1]

-

Mechanism: Pinner-type reaction forming a thioimidate adduct.[2]

-

Reversibility: The high energy of the thioimidate bond allows for reversibility, preventing permanent protein alkylation and reducing the risk of haptenization (immune response).

The Nitro Group (The "Tuner" & "Handle")

-

Electronic Activation: The 4-nitro group is a strong electron-withdrawing group (EWG). Through the conjugated benzene ring and the amide linker, it pulls electron density away from the nitrile carbon, increasing its electrophilicity ($ \delta+ $) and reactivity toward the cysteine thiol.

-

Synthetic Handle: The nitro group serves as a masked aniline. Post-synthesis reduction converts the nitro group to an amine, allowing for the rapid generation of diverse libraries via acylation or sulfonation (SAR expansion).

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Synthesis of N-(cyanomethyl)-4-nitrobenzamide via Schotten-Baumann conditions.

Reagents:

-

4-Nitrobenzoyl chloride (1.0 equiv)

-

Aminoacetonitrile hydrochloride (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask under nitrogen atmosphere, suspend Aminoacetonitrile HCl (1.1 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Cool the suspension to 0°C (ice bath). Dropwise add TEA (2.5 equiv). The solution should clarify as the free amine is liberated.

-

Coupling: Add 4-Nitrobenzoyl chloride (1.0 equiv) portion-wise over 15 minutes. Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Validation: Monitor by TLC (50% EtOAc/Hexanes). The product typically appears at

.

-

-

Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine/TEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Hexanes if necessary.

Protocol B: Functionalization (Nitro Reduction)

Objective: Chemoselective reduction of the nitro group to an aniline without reducing the nitrile warhead.

Context: Standard hydrogenation (

Reagents:

-

N-(cyanomethyl)-4-nitrobenzamide (1.0 equiv)

-

Iron powder (Fe, 325 mesh) (5.0 equiv)

-

Ammonium Chloride (

) (5.0 equiv) -

Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:

-

Dissolution: Dissolve the nitro compound in EtOH/Water (4:1).

-

Activation: Add

and Iron powder. -

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

-

Validation: Monitor by TLC. The starting material (less polar) will disappear, replaced by a highly fluorescent (under UV) amine spot (more polar).

-

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, and dry.

-

Result: N-(cyanomethyl)-4-aminobenzamide. This intermediate is now ready for library synthesis (e.g., reacting with various acid chlorides to probe the S2/S3 pockets of the protease).

-

Mechanism of Action & Workflow Visualization